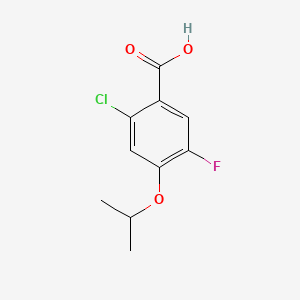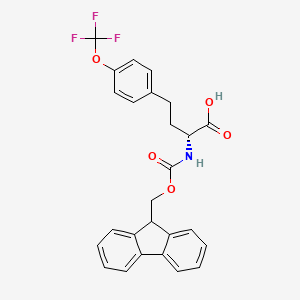
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-trifluoromethoxy-D-Homophe is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-homophenylalanine, where the phenyl ring is substituted with a trifluoromethoxy group at the 4-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides for drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethoxy-D-Homophe typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring at the 4-position through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of Fmoc-4-trifluoromethoxy-D-Homophe follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
化学反応の分析
Types of Reactions
Fmoc-4-trifluoromethoxy-D-Homophe undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-4-trifluoromethoxy-D-Homophe is incorporated at specific positions .
科学的研究の応用
Fmoc-4-trifluoromethoxy-D-Homophe has several applications in scientific research:
Biology: The compound is used to create peptide-based probes and inhibitors for studying biological pathways.
Medicine: It plays a role in the development of peptide-based therapeutics for various diseases.
Industry: The compound is used in the production of peptides for drug discovery and development.
作用機序
The mechanism of action of Fmoc-4-trifluoromethoxy-D-Homophe involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation .
類似化合物との比較
Similar Compounds
Fmoc-D-homophenylalanine: Similar to Fmoc-4-trifluoromethoxy-D-Homophe but lacks the trifluoromethoxy group.
Fmoc-3-trifluoromethoxy-D-Homophe: Similar but with the trifluoromethoxy group at the 3-position.
Uniqueness
Fmoc-4-trifluoromethoxy-D-Homophe is unique due to the presence of the trifluoromethoxy group at the 4-position, which can enhance the biological activity, selectivity, and metabolic stability of the resulting peptides .
特性
分子式 |
C26H22F3NO5 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
InChIキー |
QGWOGAUKWMDXAO-HSZRJFAPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


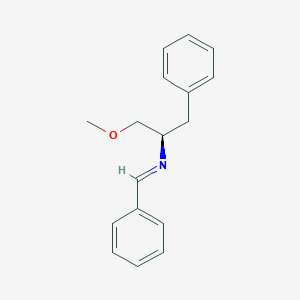
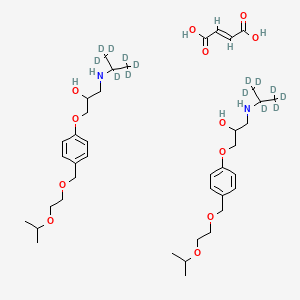
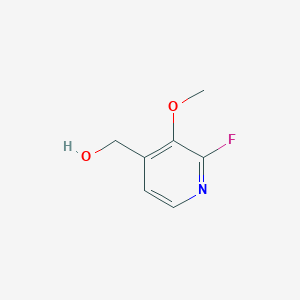

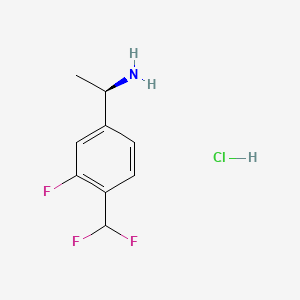
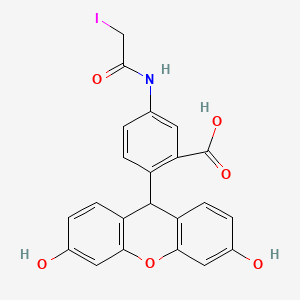
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
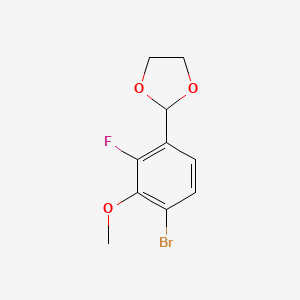
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
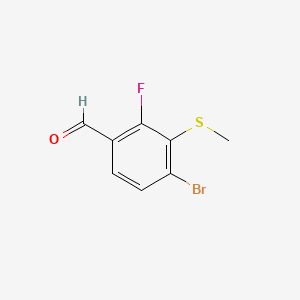

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
